molecular formula C6H13NO2 B1609885 DL-Leucine-15N CAS No. 81387-51-1

DL-Leucine-15N

Cat. No.: B1609885
CAS No.: 81387-51-1
M. Wt: 132.17 g/mol
InChI Key: ROHFNLRQFUQHCH-CDYZYAPPSA-N
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Description

DL-Leucine-15N is a stable isotope-labeled compound of L-Leucine, an essential branched-chain amino acid. The nitrogen atom in the amino group of this compound is replaced with the isotope nitrogen-15. This compound is widely used in various scientific research fields due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Leucine-15N can be synthesized through microbial synthesis. This method involves the induction of biosynthetic pathways specific for branched-chain amino acids in glutamic acid-producing bacteria, with controlled provision of stable isotope-labeled precursors .

Industrial Production Methods

Industrial production of this compound typically involves the use of stable isotope-labeled ammonia or other nitrogen sources during the fermentation process. The bacteria are cultured in a medium containing these labeled nitrogen sources, leading to the incorporation of nitrogen-15 into the amino acid .

Chemical Reactions Analysis

Types of Reactions

DL-Leucine-15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

DL-Leucine-15N is extensively used in scientific research, including:

    Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Helps in tracing metabolic pathways and studying protein synthesis.

    Medicine: Used in metabolic studies and to understand the role of leucine in various physiological processes.

    Industry: Employed in the production of labeled compounds for research and development .

Mechanism of Action

DL-Leucine-15N exerts its effects by activating the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, protein synthesis, and metabolism. The labeled nitrogen allows researchers to trace the metabolic fate of leucine and study its role in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Leucine-15N is unique due to its specific labeling with nitrogen-15, making it particularly useful for studies involving nitrogen metabolism and protein synthesis. Its applications in NMR spectroscopy and metabolic tracing are unparalleled compared to other similar compounds .

Properties

IUPAC Name

2-(15N)azanyl-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436382
Record name DL-Leucine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81387-51-1
Record name DL-Leucine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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